

A Comparative Guide to the Cross-Reactivity and Specificity of Butoconazole Nitrate

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Compound of Interest		
Compound Name:	Butoconazole Nitrate	
Cat. No.:	B1668105	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **butoconazole nitrate**'s performance with other azole antifungal alternatives, supported by available experimental data. It is designed to be a resource for researchers, scientists, and professionals involved in drug development.

Introduction to Butoconazole Nitrate

Butoconazole nitrate is a synthetic imidazole antifungal agent.[1] Like other drugs in its class, it is used to treat fungal infections, particularly vulvovaginal candidiasis caused by Candida species.[1] Its efficacy and safety are attributed to its specific mechanism of action, which targets a vital process in the fungal cell membrane. This guide will delve into the molecular basis of its specificity, its activity spectrum compared to other azoles, and the potential for cross-reactivity.

Mechanism of Action: Targeting Fungal Ergosterol Synthesis

The antifungal activity of **butoconazole nitrate**, and azole antifungals in general, is derived from the inhibition of a key enzyme in the fungal sterol biosynthesis pathway.[2]

Specifically, butoconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14α -demethylase (CYP51 or Erg11).[2] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[2] The disruption of



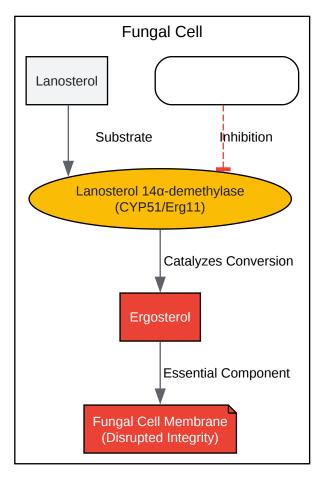




ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors and compromises the structural integrity and fluidity of the fungal cell membrane, ultimately causing growth inhibition and cell death.[2][3]

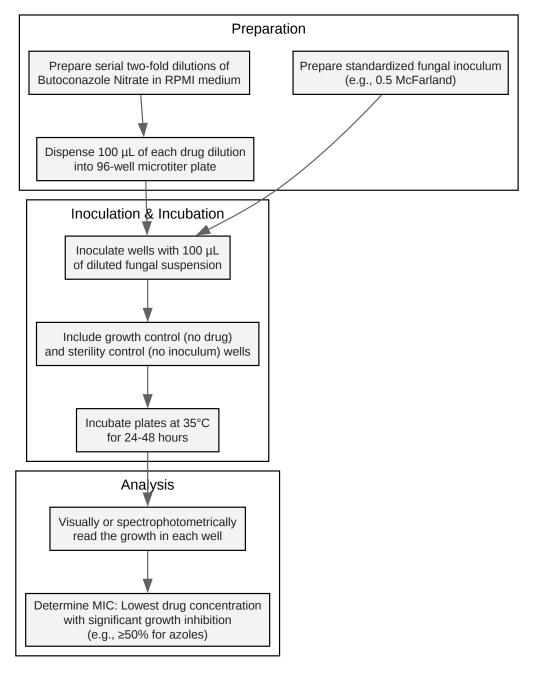


Mechanism of Action of Azole Antifungals



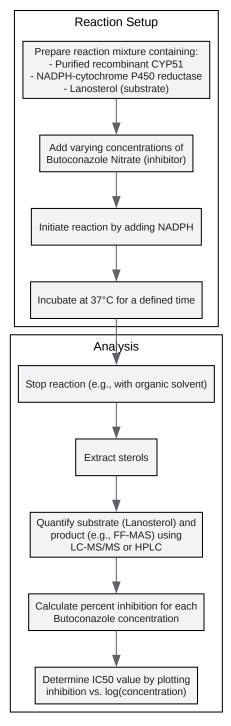


Workflow for Broth Microdilution Antifungal Susceptibility Testing





Workflow for CYP51 Enzyme Inhibition Assay



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References

- 1. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution -PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp PubMed [pubmed.ncbi.nlm.nih.gov]
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